Purity Benchmarking: Z-Lys(Ac)-OH.DCHA vs. Free Acid and Orthogonal-Protection Analogs
Commercial Z-Lys(Ac)-OH.DCHA is supplied with a minimum purity of 95%, establishing a reliable baseline for its use as a building block . In contrast, the unprotected ε-N-acetyl-L-lysine free acid (Ac-Lys(Ac)-OH, CAS 499-86-5) from certain suppliers is provided without analytical data, requiring the end-user to independently verify identity and purity, which adds significant labor and risk to the procurement process . While orthogonal-protected analogs like Boc-Lys(Ac)-OH (CAS 6404-26-8) and Fmoc-Lys(Ac)-OH (CAS 159766-56-0) are available at higher purities (≥98% and ≥97% respectively) , they are not direct substitutes due to their incompatibility with Z-strategy hydrogenolysis deprotection schemes. The choice of Z-Lys(Ac)-OH.DCHA is therefore driven by its specific orthogonal protection profile, not by an absolute purity advantage over all peers.
| Evidence Dimension | Commercial Purity (as reported by suppliers) |
|---|---|
| Target Compound Data | Min. 95% |
| Comparator Or Baseline | Z-Lys(Ac)-OH free acid (CAS 68223-08-5): NLT 98%; Ac-Lys(Ac)-OH (CAS 499-86-5): No analytical data provided by some suppliers; Boc-Lys(Ac)-OH (CAS 6404-26-8): ≥98% (TLC); Fmoc-Lys(Ac)-OH (CAS 159766-56-0): ≥97.0% (HPLC) |
| Quantified Difference | Target compound purity is 95% vs. free acid at ≥98%. However, free acid is less stable and harder to handle. Orthogonal-protected analogs offer higher purity but are chemically incompatible with Z-based synthesis strategies. |
| Conditions | Supplier technical data sheets; analytical methods vary (TLC, HPLC, acidimetric). |
Why This Matters
The 95% purity of the DCHA salt is a defined starting point for synthesis, whereas the lack of analytical data for some Ac-Lys(Ac)-OH sources introduces unacceptable procurement uncertainty for rigorous peptide research.
